molecular formula C21H19N3O4S B4785844 methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B4785844
M. Wt: 409.5 g/mol
InChI Key: QWYCGRAYWUOUKP-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline core substituted with a 2-thioxo group at position 2, a 4-oxo group at position 4, and a methyl carboxylate at position 5. The side chain at position 3 includes a 5-methoxyindole moiety via an ethyl linker. The tetrahydroquinazoline scaffold is conformationally flexible, with puckering influenced by substituents .

Properties

IUPAC Name

methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-27-14-4-6-17-16(10-14)13(11-22-17)7-8-24-19(25)15-5-3-12(20(26)28-2)9-18(15)23-21(24)29/h3-6,9-11,22H,7-8H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYCGRAYWUOUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. One common synthetic route includes the Fischer indole cyclization, which is a well-known method for constructing indole rings . The reaction typically involves the use of glacial acetic acid and concentrated hydrochloric acid as reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the tetrahydroquinazoline core but differ in substituents:

Compound Substituents Key Features
Target Compound 3-[2-(5-Methoxyindol-3-yl)ethyl], 2-thioxo, 4-oxo, 7-methyl carboxylate Indole NH for H-bonding; methoxy enhances lipophilicity; flexible ethyl linker.
Methyl 4-oxo-2-sulfanyl-3-[(2-thienylcarbonyl)amino]-3,4-dihydroquinazoline-7-carboxylate 3-(Thiophene-2-carbonyl)amino, 2-sulfanyl, 4-oxo, 7-methyl carboxylate Thiophene introduces sulfur-mediated interactions; lacks indole’s NH group.
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[...] Thiazolo-pyrimidine core; chlorophenyl and ester groups Rigid thiazolo-pyrimidine system; chlorophenyl increases steric bulk.

Electronic and Steric Effects

  • Indole vs. Thiophene : The target compound’s indole group provides an NH proton for hydrogen bonding, absent in the thiophene analog . This difference may influence binding affinity in biological targets (e.g., serotonin receptors where indole derivatives are common ).
  • Methoxy vs.

Hydrogen Bonding and Conformational Analysis

  • The 2-thioxo and 4-oxo groups in the target compound enable hydrogen bonding with biological targets or solvent molecules, similar to the 2-sulfanyl group in . However, the indole NH adds an additional H-bond donor site, enhancing molecular recognition .
  • In contrast, the thiophene analog’s planar structure may restrict flexibility.

Biological Activity

Methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS No. 725691-93-0) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.

  • Molecular Formula : C21H19N3O4S
  • Molecular Weight : 409.5 g/mol
  • Structure : The compound features a quinazoline core with an indole moiety that is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiazolidinones have shown significant antibacterial and antifungal activities against various pathogens. The compound's structure may provide a synergistic effect that enhances its efficacy against microbial strains.

CompoundActivityReference
ThiazolidinonesAntibacterial & Antifungal
Indole derivativesBroad-spectrum antimicrobial

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Research indicates that indole derivatives can induce apoptosis and inhibit cell proliferation in various cancer types. For example, compounds that inhibit topoisomerase II have been shown to cause cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Cell LineCompoundIC50 (µM)Mechanism
MGC-803Indole derivative20Topoisomerase II inhibition
HeLaIndole derivative15Apoptosis induction
MCF-7Indole derivative25Cell cycle arrest

Studies have demonstrated that methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo derivatives exhibit cytotoxic effects on cancer cell lines such as MGC-803 and HeLa through mechanisms involving ROS generation and mitochondrial dysfunction .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes relevant in disease processes. For instance, it has shown promise as a topoisomerase II inhibitor, which is crucial for DNA replication and repair. Inhibition of this enzyme can lead to reduced proliferation of cancer cells.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A series of indole-based compounds were tested against human hepatocarcinoma cell lines (SMMC-7721 and HepG2). The results indicated significant cytotoxicity correlated with the structural features of the compounds .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the indole structure could enhance antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

  • Answer : The synthesis typically involves multi-step reactions, including condensation of indole derivatives with thioxo-tetrahydroquinazoline precursors. For example, acetic acid reflux (3–5 hours) with sodium acetate as a catalyst is a standard method for analogous indole-thiazole systems. Purification via recrystallization from DMF/acetic acid mixtures is recommended to ensure high yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : Key techniques include:

  • Elemental analysis for empirical formula validation.
  • IR spectroscopy to identify functional groups (e.g., C=O, N-H).
  • LC-MS for molecular ion confirmation and purity assessment.
  • ¹H/¹³C NMR for stereochemical and substituent analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of the tetrahydroquinazoline core?

  • Answer : Temperature control (80–100°C) and pH adjustments (using sodium acetate) are critical. For example, maintaining a reflux temperature of 100°C in acetic acid minimizes unwanted byproducts in thiazolo-triazole systems. Solvent polarity (e.g., DMF vs. ethanol) also influences reaction selectivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:

  • Prodrug modification : Introducing ester or amide groups to enhance membrane permeability.
  • Pharmacokinetic profiling : LC-MS/MS to track metabolite formation and distribution.
  • Co-administration with cytochrome P450 inhibitors to reduce premature degradation .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The thioxo group (C=S) increases electrophilicity at C4, facilitating nucleophilic attack. Steric hindrance from the indole ethyl group may slow reactivity at C3. Computational modeling (DFT) and Hammett plots can quantify these effects .

Methodological Recommendations

  • Contradictory Spectral Data : Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by the indole and quinazoline moieties .
  • Crystallization Challenges : Employ mixed solvents (e.g., DMF/water) for X-ray-quality crystals, as demonstrated in thiazolo-pyrimidine systems .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets via siRNA knockdown in mechanism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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